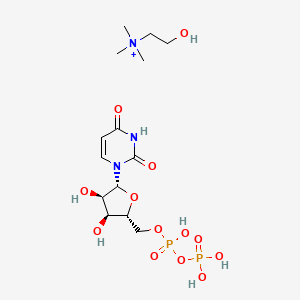

Uridine Diphosphate Choline Ammonium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Uridine Diphosphate Choline Ammonium Salt is a chemical compound that contains two molecules of uridine and one molecule of choline . It is a vital biochemical constituent in choline metabolism, not only serving as a precursor for acetylcholine, a neurotransmitter related to cognitive function and memory, but also exerts neuroprotective effects through a host of therapeutic pathways .

Molecular Structure Analysis

The molecular formula of Uridine Diphosphate Choline Ammonium Salt is C14H28N4O12P2 . It is a hexamer with an empirical formula of C6H14N4O13P3 .Applications De Recherche Scientifique

Neuroregenerative and Neuroprotective Effects

UDPC has been found to have potential neuroregenerative and neuroprotective effects. It is a key nutrient needed by the brain and has been used in dietary interventions for mild cognitive impairment (MCI) due to Alzheimer’s disease (AD). The shortage of uridine cannot be corrected by a normal diet, making it a conditionally essential nutrient in affected individuals .

Role in Metabolic Diseases

Uridine plays a pivotal role in various biological processes, including macromolecule synthesis and circadian rhythms. Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link between uridine dysregulation and metabolic disorders .

Role in Glycogen Synthesis

Uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG). This process can regulate protein modification and affect its function .

Role in Hexosamine Biosynthetic Pathway

Uridine promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation, a posttranslational modification on the hydroxyl groups of serine/threonine residues .

Role in Tumor Metabolism

Research suggests that blocking uridine production or cancer cell uridine uptake could starve some cancers and be promising directions for therapy .

Role in Neurodegenerative Diseases

Uridine has been found to play a role in neurodegenerative diseases. It is a key nutrient needed by the brain and has been used in dietary interventions for mild cognitive impairment (MCI) due to Alzheimer’s disease (AD) .

Mécanisme D'action

Target of Action

Uridine Diphosphate Choline primarily targets enzymes involved in carbohydrate metabolism, such as UDP-glucose pyrophosphorylase . It also interacts with enzymes in amino acid metabolism .

Mode of Action

Uridine Diphosphate Choline plays a pivotal role in glucose metabolism, catalyzing the reversible formation and decomposition of UDP-glucose . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Biochemical Pathways

Uridine Diphosphate Choline is involved in the glycogenesis pathway . It forms a UDP-glucose unit by combining glucose 1-phosphate with uridine triphosphate . Then, the enzyme glycogen synthase combines UDP-glucose units to form a glycogen chain . It also plays a role in the hexosamine biosynthetic pathway, promoting the production of UDP-GlcNAc .

Pharmacokinetics

Upon ingestion or injection, Uridine Diphosphate Choline is believed to undergo quick hydrolysis and dephosphorylation to yield cytidine and choline . These then enter the brain separately and are used to resynthesize Uridine Diphosphate Choline inside brain cells .

Result of Action

The action of Uridine Diphosphate Choline results in the formation of glycogen, a form of energy storage in the body . It also affects protein modification through O-GlcNAcylation, which can influence the function of proteins .

Action Environment

The action of Uridine Diphosphate Choline can be influenced by environmental factors. For instance, in a study on the lyophilization-stress response of Lactobacillus acidophilus, overexpression of Uridine Diphosphate Choline resulted in decreased survival rates, suggesting that environmental stress can impact its efficacy .

Safety and Hazards

Orientations Futures

Uridine and choline work synergistically with DHA to increase phosphatidylcholine formation, providing a compelling rationale to combine these nutrients. A multinutrient enriched with uridine, choline, and DHA developed to support brain function has been evaluated in randomized controlled trials covering a spectrum of dementia from MCI to moderate AD . This suggests potential future directions in the field of neurodegenerative diseases.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;2-hydroxyethyl(trimethyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.C5H14NO/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;1-6(2,3)4-5-7/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);7H,4-5H2,1-3H3/q;+1/t4-,6-,7-,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRGZHKAEBNXGI-IAIGYFSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N3O13P2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: Citicoline sodium is a medication used to treat a variety of neurological conditions. The identification of Uridine diphosphate choline, a related substance, in these injections is significant for several reasons []. Firstly, it sheds light on the potential impurities present in the medication. This information is crucial for quality control during manufacturing, ensuring the purity and safety of the drug product. Secondly, understanding the presence and potential effects of related substances like Uridine diphosphate choline can contribute to a more comprehensive understanding of the drug's overall safety and efficacy profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

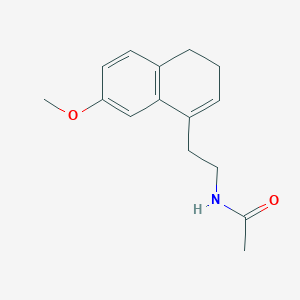

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)

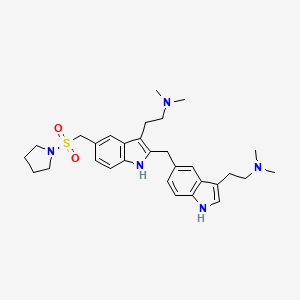

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)